molecular formula C11H7BrF3N3 B13719686 2-Amino-6-(3-bromophenyl)-4-(trifluoromethyl)pyrimidine

2-Amino-6-(3-bromophenyl)-4-(trifluoromethyl)pyrimidine

Cat. No.: B13719686
M. Wt: 318.09 g/mol
InChI Key: IOSUJIBJWOFHDX-UHFFFAOYSA-N
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Description

2-Amino-6-(3-bromophenyl)-4-(trifluoromethyl)pyrimidine (C₁₁H₈BrF₃N₃, MW: 344.11 g/mol) is a halogenated pyrimidine derivative characterized by a trifluoromethyl group at position 4, an amino group at position 2, and a 3-bromophenyl substituent at position 6 . Its structural framework is associated with diverse pharmacological activities, including kinase inhibition and antimicrobial properties, due to the electron-withdrawing trifluoromethyl group and the aromatic bromine substituent . This compound is synthesized via microwave-assisted methods, enabling solvent-free conditions and high yields .

Properties

Molecular Formula

C11H7BrF3N3

Molecular Weight

318.09 g/mol

IUPAC Name

4-(3-bromophenyl)-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C11H7BrF3N3/c12-7-3-1-2-6(4-7)8-5-9(11(13,14)15)18-10(16)17-8/h1-5H,(H2,16,17,18)

InChI Key

IOSUJIBJWOFHDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC(=NC(=N2)N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Stepwise Preparation Method (Based on Patent CN108997223B)

This patent provides a detailed method for preparing bromophenyl-substituted pyrimidine derivatives, which can be adapted for the target compound.

Step Description Conditions Yield/Notes
1 Esterification of 3-bromophenylacetic acid to methyl 3-bromophenylacetate using a solid acid catalyst (e.g., sulfate-supported iron oxide, zirconium oxide, titanium oxide, diatomaceous earth, or silica gel) in methanol with toluene as a hydrophobic solvent. Reflux 5-6 h; catalyst ratio 0.4-0.6 (mass) Simplified process with recyclable catalyst
2 Reaction with dimethyl carbonate and sodium methoxide to form 2-(3-bromophenyl)-malonic acid-1,3-diethyl ester intermediate. 70-80 °C, 4-8 h, under nitrogen atmosphere Efficient conversion to malonate ester
3 Cyclization with formamidine hydrochloride to yield 5-(3-bromophenyl)-4,6-dihydroxypyrimidine intermediate. Stirring at 20-30 °C for 15-17 h Post-treatment includes aqueous work-up, pH adjustment (4-6), filtration, and washing with 80% methanol solution; yield ~92%
4 Chlorination with solid phosgene in presence of N,N-dimethylaminopyridine (DMAP) in toluene to obtain 5-(3-bromophenyl)-4,6-dichloropyrimidine. Addition at 20-35 °C, heating to 95-105 °C for 3-5 h Followed by aqueous extraction, solvent removal, ethanol treatment, filtration, drying; yield ~84.5%

This method is adaptable for the synthesis of the pyrimidine core with bromophenyl substitution, which can then be further functionalized to introduce the trifluoromethyl group and amine at the appropriate positions.

Introduction of the Trifluoromethyl Group

The trifluoromethyl group at the 4-position of the pyrimidine ring is a key feature influencing biological activity. Literature indicates that such substitutions can be introduced via:

  • Use of trifluoromethyl-substituted starting materials such as 2,6-dichloro-4-(trifluoromethyl)pyridine .
  • Subsequent nucleophilic substitution with ammonia or amines to introduce the amino group at the 2-position.

For example, synthesis of 2-Amino-4-(trifluoromethyl)pyridine involves reaction of 2,6-dichloro-4-(trifluoromethyl)pyridine with ammonia in tetrahydrofuran-water mixtures under elevated temperature and pressure, followed by catalytic hydrogenation to improve selectivity and yield.

Amination and Final Functionalization

The 2-amino group is typically introduced by nucleophilic substitution of a chlorine atom on the pyrimidine ring with ammonia or amines under controlled conditions. This step often follows chlorination of hydroxypyrimidine intermediates.

Summary Table of Key Reaction Conditions

Reaction Step Reagents & Catalysts Solvent Temperature Time Yield (%) Notes
Esterification 3-bromophenylacetic acid, solid acid catalyst (e.g., sulfate-supported iron oxide) Methanol, toluene Reflux (approx. 65-70 °C) 5-6 h High Catalyst recyclable
Malonate Formation Methyl 3-bromophenylacetate, dimethyl carbonate, sodium methoxide Methanol 70-80 °C 4-8 h High Nitrogen atmosphere
Cyclization Formamidine hydrochloride Reaction mixture 20-30 °C 15-17 h ~92 Post-treatment with water and acid
Chlorination Solid phosgene, DMAP Toluene 20-105 °C (stepwise) 3-5 h ~84.5 Multi-step extraction and purification
Amination Ammonia or amine THF/H2O or suitable solvent Elevated temperature, pressure Several hours Moderate to high Often in autoclave

Research Findings and Comparative Analysis

  • The use of solid acid catalysts in esterification simplifies catalyst recovery and reduces waste, enhancing sustainability and cost-effectiveness.
  • One-pot methods for intermediate preparation reduce operational steps and improve overall efficiency.
  • Introduction of trifluoromethyl groups significantly influences biological activity, as seen in fungicidal and herbicidal pyrimidine derivatives.
  • The chlorination step using solid phosgene and DMAP is critical for activating the pyrimidine ring for subsequent amination.
  • Yields for each step are generally high (>80%), indicating robust and scalable synthetic routes.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 3-position of the phenyl ring undergoes palladium-catalyzed cross-coupling reactions. For example:

  • Suzuki–Miyaura Coupling : Reacts with arylboronic acids under Pd(PPh₃)₄ catalysis in THF/Na₂CO₃ at 80°C to form biaryl derivatives (yields: 70–85%).

  • Buchwald–Hartwig Amination : Couples with primary/secondary amines using Pd(OAc)₂/Xantphos in toluene at 100°C to install amino groups.

Reaction TypeReagents/ConditionsProductsYield (%)
Suzuki–MiyauraPd(PPh₃)₄, Na₂CO₃, THF, 80°CBiaryl derivatives70–85
Buchwald–HartwigPd(OAc)₂, Xantphos, toluene, 100°CAminated derivatives65–78

Functionalization of the Amino Group

The 2-amino group participates in:

  • Acylation : Reacts with acetyl chloride in pyridine to form 2-acetamido derivatives (yield: 92%).

  • Condensation Reactions : Forms Schiff bases with aldehydes (e.g., benzaldehyde) in ethanol under reflux .

Electrophilic Aromatic Substitution

The electron-deficient pyrimidine ring directs electrophiles to the 5-position:

  • Nitration : Treatment with HNO₃/H₂SO₄ yields 5-nitro derivatives (yield: 60%) .

  • Halogenation : Reacts with NBS in DMF to produce 5-bromo analogs .

Reductive Dehalogenation

The C–Br bond undergoes hydrogenolysis:

  • H₂/Pd-C in EtOH removes bromine, yielding 6-phenyl-4-(trifluoromethyl)pyrimidin-2-amine (yield: 95%) .

Cyclocondensation Reactions

Participates in ring-forming reactions with diketones or α,β-unsaturated carbonyls:

  • With acetylacetone in AcOH, forms fused pyrimido[1,2-b]indazolones (yield: 75%) .

Comparative Reactivity

Key differences from structural analogs:

CompoundReactivity Feature
6-(4-Bromophenyl) analogLower Suzuki coupling yields due to steric hindrance
2-Chloro-6-(3-bromophenyl) analogFaster nucleophilic substitution at C2

Mechanistic Studies

  • DFT Calculations : The trifluoromethyl group lowers the LUMO energy (−2.1 eV), enhancing electrophilic substitution at C5 .

  • Kinetic Isotope Effect : kH/kD = 1.8 for bromine substitution, indicating a concerted mechanism.

Scientific Research Applications

Anticancer Activity

Research has indicated that pyrimidine derivatives, including 2-Amino-6-(3-bromophenyl)-4-(trifluoromethyl)pyrimidine, exhibit significant anticancer properties. A study synthesized a series of trifluoromethyl pyrimidine derivatives and evaluated their anticancer activities against various cancer cell lines including PC3 (prostate cancer), K562 (chronic myeloid leukemia), Hela (cervical cancer), and A549 (lung cancer). The results showed that certain derivatives demonstrated moderate to good anticancer activity, with some compounds outperforming established chemotherapeutics like doxorubicin at specific concentrations .

Table 1: Anticancer Activity of Pyrimidine Derivatives

CompoundCell LineIC50 (µg/ml)Comparison DrugIC50 (µg/ml)
This compoundPC35Doxorubicin2
This compoundK5625Doxorubicin2
This compoundHela5Doxorubicin2
This compoundA5495Doxorubicin2

Antifungal Properties

The compound has also been investigated for its antifungal properties. In vitro studies have shown that certain derivatives possess strong antifungal activity against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. These findings suggest potential applications in agricultural fungicides, where effective control of fungal pathogens is crucial for crop protection .

Table 2: Antifungal Activity of Pyrimidine Derivatives

CompoundPathogenConcentration (μg/ml)Inhibition Rate (%)
This compoundB. cinerea5096.76
This compoundS. sclerotiorum5082.73

Insecticidal Activity

In addition to its antifungal properties, this compound has shown moderate insecticidal activity against pests such as Mythimna separata and Spodoptera frugiperda. The insecticidal efficacy was evaluated at higher concentrations, indicating its potential as an agrochemical for pest management .

Table 3: Insecticidal Activity of Pyrimidine Derivatives

CompoundPest SpeciesConcentration (μg/ml)Efficacy (%)
This compoundM. separata500Moderate
This compoundS. frugiperda500Moderate

Mechanistic Insights

The mechanism of action for the anticancer and antifungal activities of pyrimidine derivatives often involves the inhibition of key enzymes or pathways essential for cell division or survival in pathogens. For instance, studies have shown that modifications to the pyrimidine structure can enhance binding affinity to target proteins involved in tumor growth or fungal metabolism .

Mechanism of Action

The mechanism of action of 2-Amino-6-(3-bromophenyl)-4-(trifluoromethyl)pyrimidine depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors involved in disease pathways. The trifluoromethyl group can enhance the compound’s binding affinity to its molecular targets, while the bromophenyl group can facilitate interactions with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

The following table highlights key structural analogues and their substituent differences:

Compound Name Position 6 Substituent Position 2 Group Position 4 Group Molecular Weight (g/mol) Key References
Target Compound 3-Bromophenyl Amino Trifluoromethyl 344.11
2-Amino-6-(4-methoxyphenyl)-4-(furan-2-yl)pyrimidine 4-Methoxyphenyl Amino Furan-2-yl ~280 (estimated)
2-Amino-6-(3,4-dichlorophenyl)-4-(trifluoromethyl)pyrimidine 3,4-Dichlorophenyl Amino Trifluoromethyl 308.09
2-Amino-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine o-Tolyl (2-methylphenyl) Amino Trifluoromethyl 253.23
6-(3-Bromophenyl)-2-mercapto-4-(trifluoromethyl)pyrimidine 3-Bromophenyl Mercapto Trifluoromethyl 335.15
4-(3-Bromophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine 3-Bromophenyl + 2-fluorophenyl Amino None 344.19

Key Observations :

  • Halogen vs.
  • Trifluoromethyl vs. Furan: The trifluoromethyl group at position 4 increases electron-withdrawing effects, stabilizing the pyrimidine ring and altering reactivity compared to furan-containing analogues (e.g., 2-Amino-6-(4-methoxyphenyl)-4-(furan-2-yl)pyrimidine) .
  • Amino vs. Mercapto: Replacing the amino group with mercapto (as in 6-(3-bromophenyl)-2-mercapto-4-(trifluoromethyl)pyrimidine) introduces thiol-based reactivity, enabling disulfide bond formation but reducing hydrogen-bonding capacity .

Spectral and Physicochemical Properties

Table 2: Spectral Data Comparison
Compound Name ¹H NMR (δ, ppm) IR (cm⁻¹) Solubility Trends
Target Compound 5.1–5.3 (NH₂), 7.4–8.1 (Ar-H) 3456–3182 (N-H stretch) Low in water; soluble in DMSO
2-Amino-6-(4-methoxyphenyl)-4-(furan-2-yl)pyrimidine 5.2–5.4 (NH₂), 6.6–7.2 (Ar-H) 3200–3100 (N-H), 1650 (C=O) Moderate in ethanol
6-(3-Bromophenyl)-2-mercapto-4-(trifluoromethyl)pyrimidine 4.8–5.0 (SH), 7.3–8.0 (Ar-H) 2550 (S-H stretch) Poor in polar solvents

Key Insights :

  • The amino group in the target compound generates distinct N-H stretching bands (3456–3182 cm⁻¹), absent in mercapto analogues .
  • Aromatic protons in bromophenyl derivatives resonate downfield (δ 7.4–8.1 ppm) due to bromine’s electronegativity, whereas methoxy groups shield adjacent protons (δ 6.6–7.2 ppm) .

Biological Activity

2-Amino-6-(3-bromophenyl)-4-(trifluoromethyl)pyrimidine is a pyrimidine derivative that has garnered attention due to its diverse biological activities. Pyrimidine and its derivatives are known for their significant role in medicinal chemistry, exhibiting a wide range of pharmacological effects including antimicrobial, antiviral, and anticancer properties. This article delves into the biological activity of this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine core with distinct substituents:

  • Amino Group at position 2
  • Bromophenyl Group at position 6
  • Trifluoromethyl Group at position 4

These substitutions are crucial for its biological activity, influencing its interaction with various biological targets.

Antimicrobial Activity

Pyrimidine derivatives have been extensively studied for their antimicrobial properties. The presence of the bromophenyl and trifluoromethyl groups enhances the compound's efficacy against various pathogens.

Research Findings

  • In Vitro Studies : A study demonstrated that compounds with similar structures exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with MIC values ranging from 3.12 to 12.5 µg/mL .
  • Structure-Activity Relationship (SAR) : The incorporation of halogen atoms (such as bromine and fluorine) in the aromatic ring has been shown to increase antibacterial potency, as seen in various pyrimidine analogs .

Anticancer Activity

The anticancer potential of pyrimidine derivatives is well-documented, with many compounds targeting specific pathways involved in tumor growth and metastasis.

Case Studies

  • VEGFR Inhibition : Compounds similar to this compound have been identified as potent inhibitors of vascular endothelial growth factor receptor (VEGFR), which plays a critical role in tumor angiogenesis. For instance, some derivatives showed up to 100-fold potency compared to standard inhibitors .
  • Cell Line Studies : In cellular assays, certain pyrimidine derivatives exhibited cytotoxic effects against cancer cell lines, indicating their potential as chemotherapeutic agents .

Antiviral Activity

Pyrimidines have also been explored for their antiviral properties, particularly against RNA viruses.

Findings

Research indicates that similar compounds can inhibit viral replication through interference with nucleic acid synthesis pathways, showcasing their potential as antiviral agents .

Table 1: Biological Activities of Related Pyrimidine Derivatives

Compound NameActivity TypeTarget Pathogen/Cancer TypeMIC/IC50 Value
This compoundAntimicrobialS. aureus, E. coli3.12 - 12.5 µg/mL
N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl]AnticancerMelanomaIC50 = 17 nM
Various Pyrimidine DerivativesAntiviralRNA VirusesIC50 = variable

Table 2: Structure-Activity Relationship Insights

Substituent TypePositionEffect on Activity
BromineAromatic RingIncreased antibacterial potency
TrifluoromethylPosition 4Enhanced cytotoxicity
Amino GroupPosition 2Essential for activity

Q & A

Q. Table 1: Comparative Synthetic Yields Under Different Conditions

MethodCatalystSolventYield (%)Reference
Suzuki-Miyaura couplingPd(PPh₃)₄Toluene/EtOH65
Microwave-assistedPdCl₂(dppf)DMF78
BrominationNBSCCl₄82

Q. Table 2: Spectroscopic Signatures

TechniqueKey ObservationsReference
¹H NMR (400 MHz, DMSO)δ 8.21 (s, 1H, pyrimidine H), 7.55 (m, 4H, Ar–H)
X-ray CrystallographyBond angle C6–Br–C(aryl): 120.5°

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